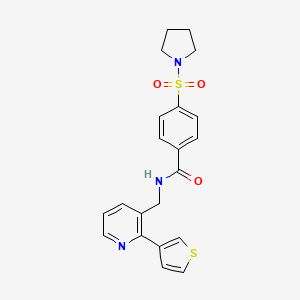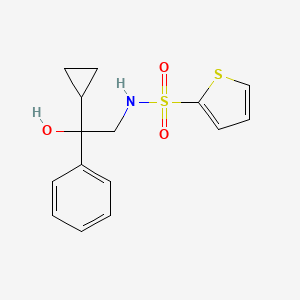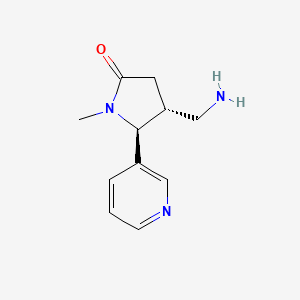![molecular formula C18H23NO3S B2501420 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide CAS No. 2097935-06-1](/img/structure/B2501420.png)
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide" is a structurally complex molecule that may have potential applications in various fields, including pharmacology and flavoring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its chemistry and potential uses.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an acetic acid derivative with an amine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU in dry dichloromethane . This suggests that the synthesis of our target compound might also involve similar reagents and conditions, with the appropriate substitutions for the ethoxy and thiophen-2-yl groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding and influence the compound's physical properties and reactivity. The crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibits intermolecular hydrogen bonds and intramolecular interactions, which are crucial for the stability and conformation of the molecule . These interactions are likely to be present in the target compound as well, affecting its molecular conformation and properties.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide bond can undergo hydrolysis, aminolysis, and other nucleophilic substitutions, which can be utilized to modify the structure or to attach the compound to other molecules. The flavoring substance discussed in one of the papers, although not the same as our target compound, is not intended to be used in beverages where it can be subject to phototransformation , indicating that similar compounds might also be sensitive to light and could undergo chemical changes upon exposure.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like the ethoxy and thiophen-2-yl groups in our target compound would affect its polarity, solubility, and melting point. The related compound used as a flavoring substance has been evaluated for safety and shows no adverse effects at certain doses, suggesting that our compound might also have a favorable safety profile if structurally similar . The opioid agonist properties of another related compound indicate potential biological activity, which could be explored for the target compound as well .
Applications De Recherche Scientifique
Metabolism in Liver Microsomes
A study focusing on the comparative metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide, in human and rat liver microsomes revealed significant insights into their metabolic pathways. These herbicides, which are used in agricultural production, undergo complex metabolic activation that may involve pathways leading to DNA-reactive products. Rat liver microsomes showed different metabolic rates compared to human liver microsomes, emphasizing the importance of species differences in herbicide metabolism. This research sheds light on the biotransformation processes of chloroacetamide herbicides and their potential implications for human health and safety (Coleman et al., 2000).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a reaction relevant to the synthesis of antimalarial drugs, highlights the importance of enzymatic catalysis in pharmaceutical manufacturing. This process, optimized using Novozym 435 as a catalyst, demonstrates the potential for specific chemical modifications in the synthesis of drug intermediates. Such advancements contribute to the development of efficient and sustainable drug synthesis methodologies, potentially impacting the production of antimalarial and other therapeutic agents (Magadum & Yadav, 2018).
Inhibitors for Antidiabetic Activity
Research on 2-(4-methoxyphenyl)ethyl] acetamide derivatives explored their potential as inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target in antidiabetic therapy. The synthesis and evaluation of these compounds, which showed varying levels of inhibitory activity, indicate the role of chemical derivatives in modulating enzymatic actions relevant to diabetes management. The correlation between structural modifications and biological activity underscores the significance of chemical design in developing new therapeutic agents (Saxena et al., 2009).
Soil Reception and Herbicide Activity
A study on the soil reception and activity of chloroacetamide herbicides, closely related to the chemical structure , emphasizes the environmental aspect of chemical application in agriculture. The research findings on how soil properties affect the adsorption, mobility, and efficacy of these herbicides can inform safer and more effective use practices. Understanding the interaction between chemicals and soil contributes to minimizing environmental impact while maintaining agricultural productivity (Banks & Robinson, 1986).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-15-6-4-14(5-7-15)12-18(21)19-11-10-16-8-9-17(23-16)13(2)20/h4-9,13,20H,3,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHCZTSOCXERPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(S2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)







![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)